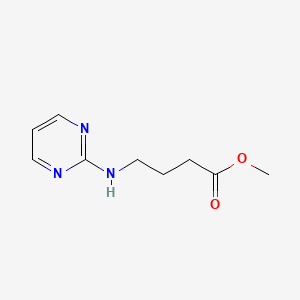

Methyl 4-(pyrimidin-2-ylamino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(pyrimidin-2-ylamino)butanoate: is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of pyrimidine-based compounds and has a molecular formula of C11H15N3O2. It is primarily used in proteomics research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrimidin-2-ylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(pyrimidin-2-ylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield primary amines.

Substitution: The pyrimidine ring in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(pyrimidin-2-ylamino)butanoate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Utilized in proteomics research to study protein interactions and functions.

- Acts as a probe in biochemical assays to investigate enzyme activities .

Medicine:

- Explored for its potential therapeutic applications in treating various diseases.

- Investigated for its role in drug delivery systems and targeted therapies.

Industry:

Wirkmechanismus

The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(pyrimidin-2(1H)-ylideneamino)butanoate

- Butanoic acid, 4-(2-pyrimidinylamino)-, methyl ester

Comparison: Methyl 4-(pyrimidin-2-ylamino)butanoate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Compared to similar compounds, it exhibits higher stability and reactivity under various conditions. Its versatility in undergoing different chemical reactions makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Methyl 4-(pyrimidin-2-ylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Formula: C9H13N3O2

Molecular Weight: Approximately 197.22 g/mol

The compound features a pyrimidine ring, an amino group, and a butanoate moiety. Its unique structure allows for various interactions with biological targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets, potentially leading to effective therapeutic applications.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. For instance, a study reported that certain analogs exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 (breast cancer) | 15–30 | Cytotoxic |

| HCT-116 (colon cancer) | 10–25 | Cytotoxic |

| A549 (lung cancer) | 20–40 | Cytotoxic |

Case Studies

-

Inhibition of Dihydrofolate Reductase (DHFR):

A series of compounds related to this compound were evaluated for their inhibitory activity against Plasmodium falciparum DHFR. The results showed that some derivatives had Ki values ranging from 1.3 to 243 nM against wild-type DHFR and were less potent against mutant forms, suggesting a need for further optimization in drug design . -

Cell Cycle Arrest:

In studies involving HCT116 cells, certain derivatives were shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates. Specifically, one derivative demonstrated a significant increase in early and late apoptosis compared to control groups .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Condensation Reactions:

Using pyrimidine derivatives and butyric acid derivatives under acidic conditions. -

Nucleophilic Substitution:

Reaction of methyl esters with pyrimidine amines followed by purification through crystallization. -

Microwave-Assisted Synthesis:

Utilizing microwave irradiation to enhance reaction rates and yields.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Studies are also exploring its pharmacokinetic properties to better understand its behavior in biological systems.

Eigenschaften

IUPAC Name |

methyl 4-(pyrimidin-2-ylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFCCSHJEPEXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1=NC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.